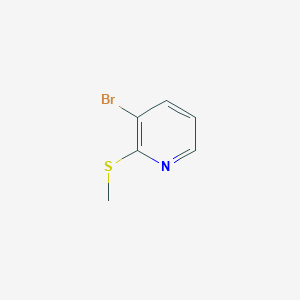

3-Bromo-2-(methylthio)pyridine

Description

Significance of the Pyridine (B92270) Nucleus in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemistry. chemicalbook.com Structurally related to benzene, its nitrogen atom alters the ring's electronic properties, making it weakly basic and water-miscible. chemicalbook.com This unique combination of basicity, stability, and hydrogen-bonding capability makes the pyridine unit a cornerstone in drug discovery and development. thieme-connect.comchemsrc.com

In medicinal chemistry, the pyridine scaffold is a "privileged structure," appearing in thousands of drug molecules with a wide therapeutic scope. chemsrc.commolaid.com Its presence can enhance the pharmacological activity and improve the physicochemical properties of a drug candidate, such as solubility. molaid.commdpi.com Consequently, pyridine derivatives are found in a vast array of pharmaceuticals, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. molaid.com

In organic synthesis, pyridine and its derivatives are not only used as polar, aprotic solvents but also as fundamental building blocks. mdpi.comsigmaaldrich.com The pyridine ring can undergo a variety of chemical transformations. Due to the electron-deficient nature of the ring caused by the electronegative nitrogen atom, it is particularly susceptible to nucleophilic substitution reactions. chemicalbook.com Furthermore, the presence of functional groups like halogens allows for powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, providing access to a diverse range of complex molecular architectures. beilstein-journals.orgresearchgate.net

Contextualization of 3-Bromo-2-(methylthio)pyridine within Halogenated Heterocyclic Systems

This compound, also known as 3-bromo-2-methylsulfanylpyridine, belongs to the family of halogenated thioether pyridines. nih.gov Its structure is defined by a pyridine ring substituted with a bromine atom at the 3-position and a methylthio group (-SCH₃) at the 2-position. This specific arrangement of substituents dictates its chemical behavior and synthetic utility. The bromine atom serves as a versatile handle for cross-coupling reactions, while the adjacent methylthio group can influence the regioselectivity of these and other transformations. thieme-connect.com

The synthesis of substituted bromo(methylthio)pyridines is a key challenge that highlights the principles of regiocontrol in aromatic chemistry. For instance, the synthesis of thienopyridines, which are of significant pharmacological interest due to their isosteric relationship with quinolines, often requires specific bromo(methylthio)pyridine precursors. thieme-connect.com Research into the synthesis of these precursors via nucleophilic aromatic substitution (SNAr) on 2,3-dihalopyridines demonstrates the critical role of the halogen's identity and position. A study on the reaction of 2,3-dihalopyridines with sodium methanethiolate (B1210775) (NaSMe) found that starting from 3-bromo-2-chloropyridine (B150940) resulted in the formation of 3-chloro-2-(methylthio)pyridine, where the chlorine atom was displaced instead of the bromine. thieme-connect.com This outcome underscores the delicate electronic balance that governs reactivity. To access the alternative isomer, 2-bromo-3-(methylthio)pyridine, a different starting material (2-bromo-3-fluoropyridine) was required to direct the nucleophilic attack to the desired position. thieme-connect.com

This regiochemical challenge places this compound in a specific context: it is a synthetically valuable but potentially challenging target. Its utility lies in its potential to act as a precursor to more complex heterocyclic systems. The bromine at the C-3 position is a prime site for metal-catalyzed cross-coupling reactions, while the 2-methylthio group can be used to construct fused ring systems, such as thienopyridines. thieme-connect.commdpi.com The compound serves as an important intermediate for creating molecules with potential applications in agrochemicals and pharmaceuticals.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for its unambiguous documentation in chemical databases and research literature.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2-methylsulfanylpyridine | nih.gov |

| CAS Number | 51933-77-8 | nih.gov |

| Molecular Formula | C₆H₆BrNS | nih.gov |

| Molecular Weight | 204.09 g/mol | sigmaaldrich.com |

| Canonical SMILES | CSc1ncccc1Br | sigmaaldrich.com |

| InChI Key | UZRUCGBRGXJVHQ-UHFFFAOYSA-N | nih.gov |

Comparative Data of Related Isomers

The properties and reactivity of halogenated methylthiopyridines are highly dependent on the substitution pattern. The following table compares this compound with a related isomer to illustrate these differences.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | 51933-77-8 | C₆H₆BrNS | 204.09 | Bromine at C-3, Methylthio at C-2 |

| 5-Bromo-2-(methylthio)pyridine | 51933-78-9 | C₆H₆BrNS | 204.09 | Bromine at C-5, Methylthio at C-2. sigmaaldrich.com |

| 3-Chloro-2-(methylthio)pyridine | N/A | C₆H₆ClNS | 159.64 | Chlorine at C-3, Methylthio at C-2. thieme-connect.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRUCGBRGXJVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501580 | |

| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51933-77-8 | |

| Record name | 3-Bromo-2-(methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51933-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 2 Methylthio Pyridine

Mechanisms of Nucleophilic Substitution at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation. The mechanism and feasibility of this reaction are highly dependent on the position of the leaving group and the stability of the reaction intermediate.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. researchgate.net In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, breaking the aromaticity and forming a high-energy, anionic intermediate known as a Meisenheimer complex. researchgate.netcdnsciencepub.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For halopyridines, the position of the halogen is critical. Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This preference is due to the superior stability of the resulting Meisenheimer intermediate, in which the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. cdnsciencepub.comstackexchange.com

In the case of 3-Bromo-2-(methylthio)pyridine, nucleophilic attack at the C-3 position results in a Meisenheimer intermediate where the negative charge is distributed only on the carbon atoms of the ring. stackexchange.com The inability to delocalize the charge onto the ring nitrogen makes this intermediate significantly less stable than those formed from attack at the 2- or 4-positions, rendering direct SNAr at C-3 less favorable. cdnsciencepub.comstackexchange.com

However, substitution can be achieved under specific conditions, sometimes involving alternative mechanisms.

SRN1 Mechanism : Under photostimulation or with specific initiators, some heteroaromatic substitutions can proceed through a radical-nucleophilic substitution (SRN1) chain mechanism. acs.org This pathway involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile.

Pyridyne Intermediates : In the presence of very strong bases, a 3-halopyridine can undergo an elimination-addition reaction. This proceeds through the formation of a highly reactive 3,4-pyridyne intermediate. Mechanistic studies have shown that this pathway can lead to isomerization, where a 3-bromopyridine (B30812) is converted to a more reactive 4-bromopyridine, which then undergoes a facile SNAr reaction. rsc.org

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution on Pyridine Rings

| Feature | SNAr (Nucleophilic Aromatic Substitution) | SRN1 (Radical-Nucleophilic Substitution) |

| Intermediate | Meisenheimer complex (anionic σ-adduct) researchgate.netcdnsciencepub.com | Radical anion and aryl radical acs.org |

| Key Steps | Addition of nucleophile, followed by elimination of leaving group. researchgate.net | Initiation, propagation (chain reaction), and termination. acs.org |

| Position Preference | Strongly favors 2- and 4-positions due to charge stabilization by nitrogen. stackexchange.com | Can occur at various positions, dependent on radical stability. |

| Conditions | Typically requires activated substrates or harsh conditions (heat, pressure). researchgate.net | Often requires photochemical stimulation or a chemical initiator. acs.org |

Mechanisms of Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C-3 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example used to form biaryl compounds. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves a palladium catalyst, typically in its Pd(0) oxidation state. The mechanism consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond of this compound. This step breaks the C-Br bond and forms a new organopalladium(II) complex, where the palladium is inserted between the pyridine ring and the bromine atom. beilstein-journals.org The rate of this step can be accelerated by using bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst. beilstein-journals.org

Transmetalation : The organopalladium(II) complex then reacts with an organoboron reagent (e.g., an arylboronic acid) that has been activated by a base. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. nih.gov

Reductive Elimination : This is the final step, where the two organic groups (the pyridyl and the new aryl group) on the palladium center couple and are eliminated from the metal. This forms the desired C-C bond of the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.org

The substituents on the pyridine ring, including the 2-(methylthio) group and any others, can exert both steric and electronic effects that influence the efficiency of the catalytic cycle. beilstein-journals.orgbeilstein-journals.org For instance, steric hindrance near the reaction site can impede the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition. beilstein-journals.org

Table 2: Key Stages of the Suzuki-Miyaura Catalytic Cycle

| Stage | Description | Key Species Involved |

| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond. | This compound, Pd(0)Ln |

| Transmetalation | The organic group from the activated boronic acid is transferred to the palladium complex. | Aryl-Pd(II)-Br complex, [Ar'-B(OH)2OR]- |

| Reductive Elimination | The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. | (Aryl)-(Pyridyl)-Pd(II) complex |

Mechanisms of Thioether Functionalization and Oxidation

The methylthio (-SCH₃) group at the C-2 position is not merely a spectator; it offers a site for further chemical modification, primarily through oxidation or by acting as a directing group.

Mechanisms of Oxidation The sulfur atom of the thioether is nucleophilic and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or periodates. nih.govmasterorganicchemistry.commdpi.com

The mechanism of oxidation by H₂O₂ involves a nucleophilic attack by the thioether's sulfur atom on one of the oxygen atoms of the peroxide. nih.gov This forms a sulfoxide and a molecule of water. The electron density on the sulfur atom is a key factor in this reaction's rate. nih.gov For this compound, the electron-withdrawing nature of the pyridine ring decreases the electron density and nucleophilicity of the adjacent sulfur atom. This effect is expected to slow the rate of oxidation compared to alkyl thioethers. nih.gov

Further oxidation of the resulting sulfoxide to a sulfone can occur with a stronger oxidizing agent or under more forcing conditions. The sulfoxide is less nucleophilic than the thioether, making the second oxidation step generally slower than the first. nih.gov

Thioether as a Directing Group The sulfur atom of the thioether can also function as a Lewis basic site, coordinating to a transition metal center. This ability allows the thioether to act as a directing group in C-H functionalization reactions. nih.gov In such a mechanism, the thioether group anchors a transition metal catalyst (e.g., palladium) in proximity to a specific C-H bond on the pyridine ring or even on the methyl group itself. This coordination facilitates the cleavage of the targeted C-H bond and its subsequent functionalization, such as through arylation or olefination. nih.gov The thioether essentially acts as a built-in ligand to control the regioselectivity of the transformation.

Table 3: Common Transformations of the Thioether Group

| Transformation | Reagents | Mechanistic Feature | Product |

| Oxidation | H₂O₂, m-CPBA nih.govmasterorganicchemistry.com | Nucleophilic attack by sulfur on the oxidant. nih.gov | 3-Bromo-2-(methylsulfinyl)pyridine (Sulfoxide) |

| Over-oxidation | Excess strong oxidant (e.g., m-CPBA) | Nucleophilic attack by the less reactive sulfoxide sulfur. | 3-Bromo-2-(methylsulfonyl)pyridine (Sulfone) |

| C-H Functionalization | Pd(II) catalyst, coupling partner nih.gov | Coordination of sulfur to the metal center, directing C-H activation. nih.gov | Varies (e.g., arylated or olefinated pyridine) |

| Alkylation | Alkyl halides escholarship.org | SN2 attack by the sulfur atom on the alkyl halide. | Pyridyl sulfonium (B1226848) salt |

Chemical Reactivity and Derivatization of 3 Bromo 2 Methylthio Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine (B92270) ring serves as an excellent leaving group, facilitating a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds. In the context of 3-Bromo-2-(methylthio)pyridine, this reaction involves its coupling with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of asymmetrically substituted biaryl and heteroaryl compounds. beilstein-journals.org

The reaction conditions are carefully optimized to maximize the yield of the desired coupled product while minimizing side reactions. beilstein-journals.org Key parameters that are often fine-tuned include the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂), ligand, base (e.g., K₃PO₄, K₂CO₃), and solvent system. beilstein-journals.org For instance, a ligand-free system based on palladium acetate (B1210297) or palladium chloride in the presence of a base like potassium phosphate (B84403) or potassium carbonate in a toluene/water mixture has been utilized. beilstein-journals.org Microwave irradiation has also been shown to be effective in accelerating these coupling reactions, significantly reducing reaction times. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, Toluene/H₂O | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96% | beilstein-journals.org |

| 3,5-Dibromo-2,4,6-trimethylpyridine | 4-Methylphenylboronic acid | Pd(OAc)₂, K₃PO₄, Toluene/H₂O | 3,5-Bis(4-methylphenyl)-2,4,6-trimethylpyridine | 92% | beilstein-journals.org |

| 5-Halo-2-(methylthio)pyrazines | Arylboronic acids | Palladium catalyst | 5-Aryl-2-(methylthio)pyrazines | Excellent | rsc.org |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. For this compound, this reaction provides a direct route to 3-alkynyl-2-(methylthio)pyridine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. thieme-connect.commolaid.com

A notable application of this reaction is in the synthesis of thieno[2,3-b]pyridines and thieno[3,2-b]pyridines. thieme-connect.com The process involves an initial Sonogashira coupling of a bromo(methylthio)pyridine with a (hetero)arylalkyne, followed by a halocyclization step. thieme-connect.com

Table 2: Sonogashira Coupling of Dihalopyridines

| Starting Material | Alkyne | Catalyst System | Intermediate Product | Reference |

| 3-Bromo-2-chloropyridine (B150940) | (Hetero)arylalkyne | Pd catalyst, Cu(I) iodide, Triethylamine | 3-Bromo-2-((hetero)arylethynyl)pyridine | thieme-connect.com |

| 2,3-Dibromopyridine | Phenylacetylene | Not specified | 3-Bromo-2-(phenylethynyl)pyridine | rsc.org |

Other Cross-Coupling Reactions (e.g., Negishi, Stille, Heck)

Beyond Suzuki and Sonogashira reactions, this compound and its analogs can participate in other palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. researchgate.netresearchgate.net For instance, 2-bromo-3-(1,3-dioxolan-2-yl)pyridine (B8482228) has been coupled with a Boc-protected (2-aminobenzyl)zinc bromide in the presence of a palladium catalyst. uantwerpen.be This method is valuable for creating carbon-carbon bonds with a variety of functionalized partners. uantwerpen.be

Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. This method has been applied in pyrazine (B50134) chemistry, for example, in the reaction of stannylated pyrazines with acyl chlorides. rsc.org While effective, care must be taken to suppress homocoupling side reactions. rsc.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. acs.orgresearchgate.netbeilstein-journals.org While the direct application on this compound is not extensively detailed in the provided context, the reaction is a staple in pyridine chemistry for vinylation. beilstein-journals.org Mechanically-activated Heck couplings have been developed to improve efficiency and reduce side reactions like dehalogenation. beilstein-journals.org

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity allows for the introduction of a variety of nucleophiles. For example, in the synthesis of bromo(methylthio)pyridines, a regiocontrolled SNA_r reaction of 2,3-dihalopyridines with sodium methanethiolate (B1210775) (NaSMe) is a key step. thieme-connect.commolaid.comthieme-connect.de The reaction with amines or thiols can lead to the formation of corresponding substitution products. ambeed.com

Transformations Involving the Methylthio Group

The methylthio group (-SCH₃) at the 2-position offers another site for chemical modification, most notably through oxidation.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group can be selectively oxidized to form either the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). This transformation is significant as it can modulate the electronic properties and biological activity of the molecule. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orggoogle.com The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.orggoogle.com For instance, the oxidation of a thioether to a sulfoxide can be achieved without overoxidation to the sulfone by careful control of the oxidant. organic-chemistry.org

Table 3: Oxidation of Thioethers

| Substrate | Oxidizing Agent | Product | Key Observation | Reference |

| Thioethers | H₂O₂ | Sulfoxides or Sulfones | Stoichiometry of H₂O₂ controls the oxidation state. | organic-chemistry.org |

| 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H-benzimidazole | m-CPBA | Rabeprazole (a sulfoxide) | "Over-oxidation" to sulfone is a potential side reaction. | google.com |

| Alkyl- and aralkyl halides | Dimethyl sulfoxide (DMSO) | Aldehydes or Ketones | DMSO acts as the oxidant. | kyoto-u.ac.jp |

Desulfurization and Other Thioether-Related Reactions

The methylthio group in this compound is a key functional handle that can be either removed or modified. Desulfurization reactions, typically involving reductive cleavage of the carbon-sulfur bond, are a common strategy to access pyridine derivatives that are otherwise difficult to synthesize.

Desulfurization: Reductive desulfurization of thioether-substituted pyridines is frequently accomplished using Raney Nickel (Raney-Ni). While direct studies on this compound are not extensively detailed, the reaction is well-documented for analogous compounds. For instance, studies on substituted 3-cyano-2-methylthiopyridines have shown that treatment with a large excess of Raney-Ni can lead to the elimination of the methylthio group. researchgate.net This process typically involves the simultaneous reduction of other functional groups present on the pyridine ring. researchgate.net For example, the desulfurization of 3'-ethylthio-2',3'-dideoxyadenosine is achieved by treatment with Raney-Ni in a refluxing solvent mixture. drugfuture.com Similarly, desulfurization of various thieno[2,3-b]pyridine (B153569) fragments is also effectively carried out in the presence of activated Raney nickel. researchgate.net These examples strongly suggest that this compound would undergo desulfurization to yield 3-bromopyridine (B30812) under similar conditions.

Other Thioether-Related Reactions: The sulfur atom of the methylthio group is susceptible to oxidation and can serve as a site for further alkylation. The oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group enhances its leaving group ability, facilitating nucleophilic substitution reactions at the C2 position of the pyridine ring. On related heterocyclic systems, such as 6-Bromo-3-(methylthio)- Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridine, the methylthio group is known to undergo both oxidation and alkylation. Another reaction involves the cleavage of the thioether bond using N-bromosuccinimide (NBS) in carbon tetrachloride, which has been observed in the case of 3-acetyl-6-methyl-2-(methylthio)pyridine, leading to the formation of an N-(pyridinesulfenyl)succinimide derivative. researchgate.net

Table 1: Representative Thioether-Related Reactions on Pyridine Scaffolds

| Starting Material | Reagent(s) | Product Type | Research Finding | Citation |

|---|---|---|---|---|

| Substituted 3-Cyano-2-methylthiopyridines | Raney Nickel | Desulfurized Pyridine | Induces elimination of the methylthio group and reduction of the nitrile group. | researchgate.net |

| 3-Acetyl-6-methyl-2-(methylthio)pyridine | N-Bromosuccinimide (NBS), CCl₄ | N-(Pyridinesulfenyl)succinimide | Cleavage of the sulfur-carbon bond to form a sulfenyl derivative. | researchgate.net |

| 6-Bromo-3-(methylthio)- Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridine | Oxidizing/Alkylating Agents | Oxidized/Alkylated Thioether | The methylthio group can be functionalized via oxidation and alkylation. |

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is an excellent substrate for constructing fused heterocyclic systems, leveraging the reactivity of both the bromo and methylthio substituents.

Formation of Thienopyridines

The synthesis of thienopyridines, particularly the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine (B153574) isomers, often utilizes precursors like this compound. A robust methodology involves a three-step sequence starting from 2,3-dihalopyridines. thieme-connect.com In this approach, a regiocontrolled nucleophilic aromatic substitution (SNAr) with sodium methanethiolate on a substrate like 3-bromo-2-chloropyridine yields the key this compound intermediate. thieme-connect.comresearchgate.net This intermediate then undergoes a Sonogashira coupling with various (hetero)arylalkynes, followed by a halocyclization step using bromine or iodine to afford the target 3-halo-2-(hetero)arylthienopyridines. thieme-connect.comresearchgate.net

An alternative pathway involves the intramolecular cyclization of S-alkylated cyanopyridines. For example, pyridinethione derivatives can be alkylated with α-halocarbonyl compounds, and the resulting thioethers undergo intramolecular cyclization when refluxed in a sodium ethoxide solution to yield thieno[2,3-b]pyridine derivatives. nih.gov The reaction of 3-acetyl-6-methyl-2-(methylthio)pyridine with phenacyl bromide also leads to the formation of a thieno[2,3-b]pyridine derivative. researchgate.net

Table 2: Selected Methods for Thienopyridine Synthesis

| Precursor | Key Reaction Steps | Product | Research Finding | Citation |

|---|

Formation of Imidazopyridines and Triazolopyridines

The conversion of this compound into fused imidazole (B134444) or triazole systems typically requires modification of the methylthio group into a functionality suitable for cyclization, such as an amino or hydrazino group, respectively.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridines which react with α-halocarbonyl compounds. imist.ma To utilize this compound for this purpose, the methylthio group would first need to be converted into an amino group. A more direct route has been demonstrated where a derivative, 3-acetyl-6-methyl-2-(methylthio)pyridine, is first brominated to yield 3-(bromoacetyl)-6-methyl-2-(methylthio)pyridine. This bromo ketone derivative is then reacted with various amines or ammonia (B1221849) to construct the fused imidazole ring, yielding substituted imidazo[1,2-a]pyridines. researchgate.net

Triazolopyridines: The synthesis of Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridines generally involves the cyclization of a 2-hydrazinopyridine (B147025) derivative. researchgate.netnih.gov Starting from this compound, a synthetic route would necessitate the substitution of the methylthio group with hydrazine (B178648). Once the 3-bromo-2-hydrazinopyridine intermediate is formed, it can be acylated and subsequently cyclized under various conditions. Mild conditions using a modified Mitsunobu reaction have been developed to facilitate this cyclization, which is compatible with a wide range of functional groups. researchgate.net Another approach involves the oxidative cyclization of 2-hydrazinylpyridines with reagents like N-chlorosuccinimide (NCS) under mild conditions.

Novel Fused Ring Systems Derived from this compound

The reactivity of this compound allows for its use as a scaffold to build more complex and novel fused heterocyclic systems. The principles used in thienopyridine and imidazopyridine synthesis can be extended to create multi-ring structures.

For example, thieno[2,3-b]pyridine derivatives, synthesized from methylthiopyridine precursors, can serve as intermediates for further annulation. Research has shown the synthesis of novel thieno[2,3-c] nih.govnaphthyridinones and pyrazolo[3,4-c] nih.govnaphthyridines starting from substituted 2-methylthiopyridine-5-carbonitriles. arkat-usa.org These complex transformations highlight the utility of the methylthiopyridine core in building diverse heterocyclic libraries. arkat-usa.orgresearchgate.net

Another example is the synthesis of furo[2,3-b]pyridines. (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile, a compound structurally related to derivatives of this compound, has been shown to undergo cyclization to form furo[2,3-b]pyridine-3-carbonitrile (B19604) derivatives in good yields. acs.org This demonstrates that the core structure can be a precursor to oxygen-containing fused systems as well.

Table 3: Examples of Novel Fused Systems from Methylthiopyridine Precursors

| Precursor Type | Fused System Formed | Key Reaction | Citation |

|---|---|---|---|

| Substituted 2-methylthiopyridine-5-carbonitriles | Thieno[2,3-c] nih.govnaphthyridinones | Multi-step synthesis involving cyclization reactions | arkat-usa.org |

| Substituted 2-methylthiopyridine-5-carbonitriles | Pyrazolo[3,4-c] nih.govnaphthyridines | Condensation with hydrazine followed by cyclization | arkat-usa.org |

| (E)-2-(2-Bromopyridin-3-yl)-3-aryl-3-(methylthio)acrylonitrile | Furo[2,3-b]pyridines | Intramolecular cyclization | acs.org |

Applications of 3 Bromo 2 Methylthio Pyridine in Medicinal Chemistry and Pharmaceutical Development

Role as a Versatile Synthetic Intermediate for Pharmaceutical Agents

3-Bromo-2-(methylthio)pyridine serves as a highly versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of a bromine atom at the 3-position and a methylthio group at the 2-position of the pyridine (B92270) ring offers multiple avenues for chemical modification. The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. This versatility is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs.

The methylthio group, on the other hand, can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, further expanding the chemical diversity of the synthesized molecules. The strategic manipulation of these functional groups enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of a given pharmacophore, optimizing its potency, selectivity, and pharmacokinetic profile. The stable pyridine core provides a rigid framework for orienting these functional groups in three-dimensional space to achieve optimal interactions with biological targets.

Development of Novel Drug Candidates Targeting Specific Biological Pathways

The chemical tractability of this compound has facilitated the development of a wide range of derivatives with promising therapeutic activities across various disease areas. The following sections highlight the key biological applications of these novel compounds.

Antimicrobial and Antibacterial Activities of Derivatives

Derivatives of 2-(methylthio)pyridine (B99088) have demonstrated notable potential as antimicrobial and antibacterial agents. For instance, a study on 4,6-diamino-3-cyano-2-methylthiopyridine revealed that its derivatives exhibit antibacterial activity researchgate.net. The introduction of different substituents through the versatile synthetic handles of the parent compound allows for the modulation of their antimicrobial spectrum and potency. The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity and electronic properties of the substituents on the pyridine ring play a crucial role in their ability to penetrate bacterial cell membranes and interact with their intracellular targets.

Research in this area continues to explore the synthesis of novel 2-(methylthio)pyridine analogues with enhanced activity against a broad range of pathogenic bacteria, including multidrug-resistant strains. The structural diversity achievable from the this compound starting material is a key advantage in the quest for new antibiotics to combat the growing threat of antimicrobial resistance researchgate.netnih.govmdpi.commdpi.commdpi.comresearchgate.net.

Anticancer and Cytotoxic Properties of Analogues

The pyridine scaffold is a common feature in many approved anticancer drugs, and derivatives of this compound have shown promise in this therapeutic area ijsat.orgekb.eg. A study on novel nicotinamide derivatives, which share a structural resemblance to the pyridine core, highlighted a compound, 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide, for its cytotoxic activity against various cancer cell lines nih.gov. The antiproliferative effects of these compounds are often linked to their ability to inhibit key signaling pathways involved in cancer cell growth, proliferation, and survival.

The thienopyridine derivatives, which can be synthesized from pyridinethione precursors, have also been investigated for their antitumor properties nih.gov. The cytotoxic potential of these analogues is evaluated against a panel of human cancer cell lines, with some compounds demonstrating significant activity against hepatocellular and colon carcinoma nih.gov. The mechanism of action for many of these compounds is still under investigation, but may involve the inhibition of specific kinases or other enzymes that are overexpressed or hyperactivated in cancer cells.

Table 1: Cytotoxic Activity of Selected Pyridine and Thienopyridine Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide | HCT-116 (Colon) | Strong | nih.gov |

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide | HepG-2 (Liver) | Strong | nih.gov |

| Thienopyridine derivatives | HCT-116 (Colon) | Interesting antitumor activity | nih.gov |

Neuroprotective Effects and Applications in Neurological Disorders

While direct evidence for the neuroprotective effects of this compound derivatives is limited, the broader class of pyridine-containing compounds has been extensively studied for applications in neurological disorders. The structural features of the pyridine ring allow for the design of molecules that can cross the blood-brain barrier and interact with central nervous system targets.

Further research is warranted to explore the potential of this compound as a scaffold for the development of novel neuroprotective agents. The ability to introduce a wide range of functional groups could lead to the discovery of compounds that modulate neurotransmitter systems, reduce oxidative stress, or inhibit inflammatory processes in the brain, all of which are implicated in the pathogenesis of various neurodegenerative diseases.

Enzyme Inhibition and Receptor Binding Studies

The pyridine scaffold is a common motif in a variety of enzyme inhibitors and receptor ligands. The thieno[3,2-b]pyridine (B153574) core, which is structurally related to derivatives of this compound, has been identified as an attractive scaffold for highly selective kinase inhibitors nih.gov. Kinases are a major class of drug targets, particularly in oncology and immunology. The ability of the thienopyridine scaffold to provide a template for ATP-competitive inhibitors highlights the potential of related pyridine structures in this area nih.gov.

Furthermore, pyridine analogs have been investigated as high-affinity and selective ligands for various receptors, including the cannabinoid type 2 (CB2) receptor, which is a target for inflammatory and neuropathic pain nih.gov. The development of selective ligands for specific receptor subtypes is a key goal in modern drug discovery, and the versatility of the this compound scaffold makes it a promising starting point for the synthesis of such targeted molecules. The electronic properties and hydrogen-bonding capabilities of the pyridine nitrogen are often crucial for high-affinity binding to receptor pockets.

Anti-inflammatory and Other Biological Activities

Derivatives of 2-(methylthio)pyridine have also been explored for their anti-inflammatory properties. A study on new pyridine derivatives synthesized from 4,6-diamino-3-cyano-2-methylthiopyridine demonstrated anti-inflammatory activity in vivo researchgate.net. The anti-inflammatory effects of these compounds are likely mediated by their ability to modulate inflammatory pathways, such as the production of pro-inflammatory cytokines or the activity of enzymes like cyclooxygenase (COX).

In addition to anti-inflammatory effects, other biological activities have been reported for related thio-substituted pyridine compounds. For instance, 2-[(Phenylthio)methyl]pyridine derivatives have been identified as new anti-inflammatory agents nih.gov. The diverse biological activities observed for this class of compounds underscore the potential of this compound as a versatile starting material for the discovery of new therapeutic agents with a wide range of applications.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,6-diamino-3-cyano-2-methylthiopyridine |

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives synthesized using this compound, SAR studies provide crucial insights into optimizing their therapeutic efficacy.

Impact of Substituent Modifications on Biological Efficacy

The 3-bromo and 2-methylthio groups on the pyridine ring of this compound serve as key handles for chemical modification. The bromine atom, in particular, is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position. The nature of these substituents can have a profound impact on the biological activity of the resulting molecules.

For instance, in the development of kinase inhibitors, a common strategy involves the use of a heterocyclic core, such as pyridine, to which various functional groups are appended to interact with specific residues in the kinase active site. The 2-methylthio group can also be modified, for example, through oxidation to the corresponding sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

A generalized SAR study on a series of hypothetical kinase inhibitors derived from this compound might reveal the following trends:

| R-group at 3-position | Modification at 2-position | Observed Biological Activity |

| Phenyl | -S(O)CH₃ | Moderate |

| 4-Fluorophenyl | -S(O)CH₃ | High |

| 3-Aminophenyl | -S(O)CH₃ | High |

| Pyridyl | -S(O)CH₃ | Moderate |

| Methyl | -S(O)CH₃ | Low |

| Phenyl | -S(O)₂CH₃ | High |

| 4-Fluorophenyl | -S(O)₂CH₃ | Very High |

| 3-Aminophenyl | -S(O)₂CH₃ | Very High |

| Pyridyl | -S(O)₂CH₃ | High |

| Methyl | -S(O)₂CH₃ | Low |

This table is a hypothetical representation to illustrate potential SAR trends.

From this hypothetical data, one could infer that:

Aromatic substituents at the 3-position are generally favorable for activity.

Electron-withdrawing groups (like fluorine) or hydrogen bond donors (like an amino group) on the appended phenyl ring can enhance potency.

Oxidation of the methylthio group to a sulfone consistently improves activity, likely due to its ability to act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR study on a series of compounds derived from this scaffold would involve the calculation of various molecular descriptors, such as:

Electronic descriptors: Hammett constants, dipole moment, and partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, and shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices and shape indices.

A resulting QSAR equation might take the form of:

log(1/IC50) = a(LogP) - b(MR) + c(σ) + d

Where:

IC50 is the concentration of the compound required to inhibit a biological process by 50%.

LogP represents the hydrophobicity of the molecule.

MR is the molar refractivity, a measure of steric bulk.

σ is the Hammett constant, representing the electronic effect of a substituent.

a, b, c, and d are coefficients determined by regression analysis.

Such a model could indicate that optimal biological activity is achieved with a moderate level of hydrophobicity, smaller steric bulk at certain positions, and electron-withdrawing substituents. These insights are invaluable for the rational design of new derivatives with improved therapeutic potential.

Target Identification and Mechanism of Action Elucidation in Biological Systems

The ultimate goal of medicinal chemistry is to develop drugs that act on specific biological targets to modulate disease processes. The derivatives of this compound have the potential to interact with a variety of biological targets, depending on the nature of the substituents introduced.

For example, many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the ATP-binding pocket of the enzyme. The substituents on the pyridine ring can then be tailored to interact with other regions of the active site, leading to high affinity and selectivity. The elucidation of the mechanism of action would involve demonstrating that the compound inhibits the kinase in a concentration-dependent manner, leading to the downstream inhibition of a specific signaling pathway.

Similarly, derivatives of this compound could be designed to target G-protein coupled receptors (GPCRs). In this context, the pyridine core might serve as a scaffold to position functional groups that interact with specific residues in the transmembrane domains of the receptor, leading to agonistic or antagonistic activity. Identifying the target GPCR and elucidating the mechanism of action would involve a combination of binding assays, functional assays, and structural biology techniques.

The following table outlines potential biological targets for derivatives of this compound and the corresponding therapeutic areas:

| Potential Biological Target | Therapeutic Area |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology |

| Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases) | Oncology |

| G-Protein Coupled Receptors (e.g., Dopamine, Serotonin Receptors) | Neuroscience |

| Ion Channels (e.g., Sodium, Potassium Channels) | Cardiovascular, Neuroscience |

| Enzymes (e.g., Phosphodiesterases, Proteases) | Inflammation, Infectious Diseases |

Utility of 3 Bromo 2 Methylthio Pyridine in Agrochemical Sciences

Development of Herbicides and Pesticides Based on Pyridine (B92270) Scaffolds

The pyridine scaffold is a cornerstone in the design of modern herbicides and pesticides, and 3-Bromo-2-(methylthio)pyridine serves as a key building block in their synthesis. The bromine atom at the 3-position and the methylthio group at the 2-position provide orthogonal handles for synthetic transformations, allowing for the construction of complex and diverse molecular architectures. The bromine atom is particularly useful as it can be readily displaced or participate in cross-coupling reactions, while the methylthio group can be oxidized to sulfoxides or sulfones, further diversifying the accessible chemical space. smolecule.com

Research has shown that intermediates containing the bromo- and methylthio-substituted pyridine core are utilized in the creation of potent agrochemicals. For instance, the related compound 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine is a critical intermediate in agrochemical synthesis. The trifluoromethyl group in this derivative is known to enhance metabolic stability, a desirable trait in crop protection agents. The synthesis of the insecticide Sulfoxaflor, a novel sulfoximine (B86345) insecticide, involves intermediates derived from halogenated pyridines, highlighting the importance of such scaffolds in developing new solutions for pest control. patsnap.com

The utility of this structural motif is further exemplified by other related compounds used in agrochemical development. For example, 5-Bromo-2-(methylthio)pyridine is widely used as a starting material for the synthesis of pesticides. chembk.com Similarly, 3-Bromo-2-chloro-6-(methylthio)pyridine is another intermediate noted for its application in the agrochemical sector. The development of pyridine carboxylate herbicides also involves structures where a C1-C6 alkylthio group, such as methylthio, is a suitable substituent. google.com The synthesis of complex pyrazole (B372694) carboxamides with potential insecticidal activity has also been demonstrated using a 3-bromo-1-(3-chloropyridin-2-yl) precursor, underscoring the value of the brominated pyridine core in constructing biologically active molecules. mdpi.com

| Compound Name | CAS Number | Key Structural Features | Application in Agrochemicals | Reference |

|---|---|---|---|---|

| 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine | 1226808-64-5 | Bromine at C3, Methylthio at C2, Trifluoromethyl at C5 | Intermediate for fluorinated pesticides and herbicides. | |

| 5-Bromo-2-(methylthio)pyridine | 29974-63-4 | Bromine at C5, Methylthio at C2 | Starting material for the synthesis of pesticides. chembk.com | chembk.com |

| 3-Bromo-2-chloro-6-(methylthio)pyridine | 1809158-14-2 | Bromine at C3, Chlorine at C2, Methylthio at C6 | Used in the synthesis of various agrochemicals. | |

| 5-Bromo-2-chloro-3-methylthiopyridine | 887308-15-8 | Bromine at C5, Chlorine at C2, Methylthio at C3 | Intermediate for developing herbicides and pesticides. smolecule.com | smolecule.com |

Enhancement of Efficacy in Crop Protection Agents

The specific substitution pattern of this compound not only facilitates the synthesis of new agrochemicals but also contributes to the enhancement of their efficacy. The methylthio group (-SCH₃) is a key functional group that can influence the biological activity of the final product. It can be oxidized to form sulfoxides or sulfones, which are important functional groups in medicinal and agrochemical chemistry. smolecule.com This transformation can alter the electronic properties and binding interactions of the molecule with its biological target.

The pyridine ring itself, when appropriately substituted, can interact with specific molecular targets and pathways within the target organism. The presence of halogen atoms, like the bromine in this compound, and the methylthio group contribute to the molecule's reactivity and its binding affinity with biological molecules. These interactions can modulate enzymatic activities or disrupt critical cellular processes in weeds or pests, leading to improved efficacy of the crop protection agent. The development of thieno[2,3-b]pyridines from substituted pyridines has led to compounds with significant biological activity, demonstrating how modifications of the core structure can yield highly effective agents. mdpi.com

| Functional Group | Position on Pyridine Ring | Contribution to Efficacy | Reference |

|---|---|---|---|

| Bromo (-Br) | 3 | Acts as a reactive site for synthesis and can enhance binding affinity to biological targets. smolecule.com | smolecule.com |

| Methylthio (-SCH₃) | 2 | Increases lipophilicity for better membrane penetration; can be oxidized to sulfoxide (B87167)/sulfone to modulate activity. smolecule.com | smolecule.com |

| Trifluoromethyl (-CF₃) | 5 (in derivatives) | Enhances metabolic stability and electron-withdrawing properties, increasing biological activity. |

Contributions of 3 Bromo 2 Methylthio Pyridine to Advanced Material Science

Incorporation into Polymer Chemistry and Materials with Specific Functionalities

No published data is available on the use of 3-Bromo-2-(methylthio)pyridine as a monomer for synthesizing polymers with specific functionalities.

Applications in Coatings and Composites

There is no documented research on the application of this compound in the formulation of coatings or composites.

Advanced Spectroscopic Characterization and Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-2-(methylthio)pyridine by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

Detailed Research Findings: While a dedicated, published spectrum for this compound is not readily available in the reviewed literature, the expected spectral features can be reliably predicted based on established principles and data from analogous structures. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridine (B92270) ring. The methylthio (-SCH₃) protons would appear as a sharp singlet, typically in the range of δ 2.0-2.7 ppm. The three aromatic protons (H-4, H-5, and H-6) would present as a complex set of multiplets due to spin-spin coupling. The H-6 proton, being adjacent to the nitrogen atom, would be the most deshielded.

In the ¹³C NMR spectrum, six distinct carbon signals are anticipated: one for the methyl carbon and five for the pyridine ring carbons. The carbon atom bonded to the bromine (C-3) and the carbon bonded to the methylthio group (C-2) would have their chemical shifts significantly influenced by these substituents. Data from related compounds, such as (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile, show the methylthio carbon signal appearing around δ 16.6 ppm. acs.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: Data are predicted based on analogous structures and general spectroscopic principles.)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -SC H₃ | ¹³C | 15 - 20 | Quartet | |

| -SCH ₃ | ¹H | 2.0 - 2.7 | Singlet | |

| C-2 | ¹³C | 155 - 165 | Singlet | Attached to the electron-donating -SCH₃ group. |

| C-3 | ¹³C | 110 - 120 | Singlet | Attached to the electronegative Br atom. |

| C-4 | ¹³C | 138 - 142 | Doublet | |

| H-4 | ¹H | 7.5 - 7.8 | Doublet of Doublets | Coupled to H-5 and H-6. |

| C-5 | ¹³C | 120 - 125 | Doublet | |

| H-5 | ¹H | 6.9 - 7.2 | Doublet of Doublets | Coupled to H-4 and H-6. |

| C-6 | ¹³C | 148 - 152 | Doublet | Adjacent to ring Nitrogen. |

| H-6 | ¹H | 8.0 - 8.3 | Doublet of Doublets | Adjacent to ring Nitrogen, most deshielded proton. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, this technique is crucial for confirming its elemental composition.

Detailed Research Findings: The exact mass of this compound is 202.94000 Da. chemsrc.com High-resolution mass spectrometry (HRMS) can confirm this mass, consistent with the molecular formula C₆H₆BrNS. A key feature in the mass spectrum is the isotopic signature of the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: the [M]⁺ peak and the [M+2]⁺ peak. acs.org A GC-MS spectrum for this compound is noted as being available, confirming its amenability to this analytical technique. nih.gov

The fragmentation pattern would likely involve the initial loss of a methyl radical (•CH₃) from the molecular ion to give a prominent [M-15]⁺ fragment, or the loss of the entire methylthio group (•SCH₃) to yield an [M-47]⁺ fragment. Cleavage of the carbon-bromine bond could also occur, leading to an [M-79/81]⁺ ion.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value / Description | Source |

| Molecular Formula | C₆H₆BrNS | |

| Exact Mass | 202.94000 Da | chemsrc.com |

| Molecular Ion | [M]⁺ at m/z ≈ 203 and [M+2]⁺ at m/z ≈ 205 | acs.org |

| Key Isotopic Feature | Presence of [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio, characteristic of bromine. | acs.org |

| Predicted Major Fragments | [M-CH₃]⁺ (m/z ≈ 188/190), [M-SCH₃]⁺ (m/z ≈ 156/158), [M-Br]⁺ (m/z ≈ 124) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques probe the vibrational and electronic properties of the molecule, respectively, providing characteristic fingerprints based on its functional groups and conjugated system.

Detailed Research Findings: Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound was not found in the surveyed literature. However, characteristic absorption bands can be predicted. The spectrum would be dominated by vibrations from the pyridine ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. For comparison, the spectrum for 3-bromopyridine (B30812) shows notable bands in this region. nist.gov The C-S stretching vibration is generally weak and falls in the 800-600 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically between 600-500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions characteristic of the substituted pyridine ring. The UV/Visible spectrum for the parent 3-bromopyridine is available, providing a baseline for the pyridine chromophore. nist.gov The introduction of the electron-donating methylthio group at the 2-position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridine or 3-bromopyridine. Studies on related N-oxide complexes also utilize UV-Vis spectroscopy to characterize the electronic properties. researchgate.net

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Pyridine Ring) | 3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₃) | 2900 - 3000 |

| C=N and C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-H Bend | Aliphatic (-CH₃) | ~1375 and ~1450 |

| C-S Stretch | Thioether | 600 - 800 |

| C-Br Stretch | Bromo-aromatic | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of structure by mapping the precise spatial arrangement of atoms in a single crystal. This technique yields data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings: A search of the public crystallographic databases did not yield a solved crystal structure for this compound itself. Therefore, precise experimental data on its bond lengths, angles, and crystal packing are not available at this time.

However, the utility of this technique for closely related molecules is well-documented. For instance, X-ray diffraction has been successfully used to determine the structure of coordination complexes involving the ligand 3-bromo-4-methylthio-2,6-lutidine N-oxide, revealing the geometry of the metal-ligand interactions. researchgate.net Furthermore, structural studies on other substituted pyridines, such as certain nitramine compounds, have revealed high crystal densities attributed to strong intermolecular hydrogen bonding and π-π stacking interactions, insights only achievable through X-ray analysis. scispace.com These examples underscore the power of X-ray crystallography to provide definitive structural and packing information for this class of heterocyclic compounds, should a suitable single crystal of this compound be grown and analyzed in the future.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules like 3-Bromo-2-(methylthio)pyridine. By calculating the electron density, DFT methods can determine the molecule's geometry and various electronic properties.

Detailed research on analogous substituted pyridine (B92270) and thiophene (B33073) molecules demonstrates the utility of DFT in understanding molecular properties. researchgate.netresearchgate.netresearchgate.net For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular structure and compute key electronic descriptors. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.orgacs.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich site, while the regions around the hydrogen atoms are generally electron-poor. researchgate.netnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). acs.org These descriptors provide a quantitative measure of the molecule's reactivity and stability. Studies on similar heterocyclic compounds have successfully used these parameters to predict their chemical behavior. researchgate.netresearchgate.net

Table of Predicted Reactivity Descriptors for a Related Compound (3-bromo-2-hydroxypyridine) This table illustrates the type of data generated from DFT calculations for a structurally similar compound, as detailed studies for this compound are not available.

| Parameter | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.79 eV |

| Energy Gap (ΔE) | 5.06 eV |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.79 eV |

| Hardness (η) | 2.53 eV |

| Electronegativity (χ) | 4.32 eV |

Data adapted from a DFT study on 3-bromo-2-hydroxypyridine (B31989). nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for evaluating the potential of a compound to act as an inhibitor or activator. For this compound, docking studies could elucidate its potential interactions with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating the binding affinity, or scoring, for different poses. Studies on similar brominated pyridine derivatives have used this approach to identify potential therapeutic targets. For example, 3-bromo-2-hydroxypyridine was investigated as a potential inhibitor of bromodomains through molecular docking, which calculated the binding energies and identified key hydrogen bond interactions. nih.gov

Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. Such studies have been performed on pyrazolo[3,4-b]pyridines to evaluate their stability when bound to enzymes like Pantothenate Synthetase from M. tuberculosis. researchgate.net

Table of Molecular Docking Results for a Related Pyridine Derivative This table shows example docking results for a spiro[indoline-pyridine] derivative against a bacterial protein, illustrating the typical output of such a study.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| PqsR from P. aeruginosa (4JVI) | Compound 17a | -8.2 | LEU142, ILE149, TYR195 |

| PqsR from P. aeruginosa (4JVI) | Compound 17b | -7.9 | TYR195, ILE149, SER131 |

Data adapted from a study on spiro[indole-3,4′-pyridine] derivatives. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as Suzuki couplings or nucleophilic substitutions, DFT calculations can be used to model the reaction pathways. uzh.chmdpi.com For example, in a palladium-catalyzed cross-coupling reaction, computational modeling can elucidate the energetics of each step: oxidative addition, transmetalation, and reductive elimination. acs.org

A computational study on the hydrolysis of a related imine derived from 3-bromothiophene (B43185) utilized DFT to support the experimental findings and provide mechanistic insight into the transition metal-catalyzed process. mdpi.com Similarly, modeling the reaction pathways for this compound could predict the most favorable conditions and regioselectivity for its derivatization, aiding in the synthesis of more complex molecules.

Prediction of Spectroscopic Properties

DFT and other quantum chemical methods are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These theoretical predictions are valuable for confirming the identity of a synthesized compound by comparing the calculated spectra with experimental data. researchgate.netacs.org

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net Recent benchmark studies have identified specific functionals, such as WP04, that provide high accuracy for predicting ¹H NMR spectra when combined with appropriate basis sets and a solvent model. github.io For this compound, calculations could predict the chemical shifts for the pyridine ring protons and the methyl group protons, aiding in the interpretation of experimental spectra. chemicalbook.com

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. Such analyses have been performed on numerous heterocyclic compounds, showing good agreement between theoretical and experimental data. researchgate.netacs.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov This method calculates the excitation energies and oscillator strengths, corresponding to the absorption wavelengths (λ_max) and intensities. These calculations can help assign the electronic transitions observed in the experimental spectrum.

Future Perspectives and Emerging Research Directions

Exploration of Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research will likely focus on establishing "green" synthetic protocols for 3-Bromo-2-(methylthio)pyridine and its analogues, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. bohrium.comnih.govnih.gov

Key areas of exploration include:

Catalytic C-H Activation: Directing C-H functionalization of the pyridine (B92270) core offers a more atom-economical alternative to traditional multi-step syntheses that often involve pre-functionalized precursors. Research into selective, metal-catalyzed C-H bromination and thiomethylation could provide more direct and sustainable pathways.

Eco-Friendly Solvents and Catalysts: Methodologies are being developed for pyridine synthesis using environmentally friendly solvents, such as water or bio-based solvents, and recyclable catalysts. bohrium.comnih.gov Future work could adapt these principles to the synthesis of this compound, potentially employing solid-supported catalysts or metal-free reaction conditions to simplify purification and reduce environmental impact. tandfonline.comnih.gov

Energy-Efficient Reactions: The application of microwave-assisted synthesis or ultrasonic production can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. nih.gov Investigating these techniques for the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.

| Sustainable Approach | Potential Benefit | Relevant Precedent |

| Direct C-H Functionalization | Higher atom economy, fewer synthetic steps | General advancements in pyridine synthesis researchgate.net |

| Green Solvents (e.g., water) | Reduced environmental impact and toxicity | Established green methods for other pyridines bohrium.comnih.gov |

| Recyclable/Metal-Free Catalysts | Minimized catalyst waste and contamination | Use of heterogeneous catalysts in pyridine synthesis bohrium.comnih.gov |

| Microwave/Ultrasound Assistance | Faster reactions, lower energy use | Widespread application in heterocyclic chemistry nih.gov |

Design of Next-Generation Bioactive Derivatives

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. bohrium.comrsc.org The specific arrangement of substituents in this compound makes it an attractive starting point for creating new generations of bioactive molecules. Pyridine derivatives have shown a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities. bohrium.commdpi.com

Future design strategies for bioactive derivatives will likely leverage the compound's key functional groups:

Cross-Coupling Reactions: The bromine atom at the 3-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govmdpi.com This allows for the modular and efficient introduction of a wide variety of aryl, alkyl, and amino substituents, enabling the systematic exploration of structure-activity relationships (SAR). The synthesis of N3-substituted-2,3-diaminopyridines, for example, has been achieved through palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines. nih.gov

Modification of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to form sulfoxides and sulfones, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially enhancing biological activity. Furthermore, the methylthio group itself can be a target for substitution reactions, such as the Liebeskind–Srogl cross-coupling, to introduce new carbon-based fragments. mdpi.com

Bioisosteric Replacement: The methylthio group can be replaced with other bioisosteres (e.g., methoxy, chloro, methyl) to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

Derivatives of related thioalkyl pyridines have already demonstrated promising biological activities, including anti-inflammatory and neuropsychiatric effects, providing a strong rationale for exploring derivatives of this compound for similar or novel therapeutic applications. nih.govnih.gov

| Modification Strategy | Target Functional Group | Potential Bioactive Scaffolds |

| Suzuki Coupling | 3-Bromo | Biarylpyridine derivatives |

| Buchwald-Hartwig Amination | 3-Bromo | N-Aryl/alkyl-2-(methylthio)pyridin-3-amines |

| Oxidation | 2-Methylthio | 3-Bromo-2-(methylsulfinyl/sulfonyl)pyridines |

| Liebeskind–Srogl Coupling | 2-Methylthio | 3-Bromo-2-aryl/alkyl-pyridines |

Integration into Multi-Component Reactions and Flow Chemistry

Modern synthetic chemistry is increasingly moving towards more efficient and automated processes. This compound is a prime candidate for integration into such advanced synthetic platforms.

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more simple starting materials in a single step, offering high efficiency and molecular diversity. bohrium.comacsgcipr.org While specific MCRs involving this compound are not yet established, its structure suggests potential as a key component. For instance, it could be incorporated into reactions that build fused heterocyclic systems, a common strategy for generating novel bioactive compounds. researchgate.net The development of MCRs is considered a sustainable approach to synthesizing diverse pyridine-based structures. bohrium.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. vcu.eduacs.org The synthesis of various heterocyclic compounds, including substituted pyridines, has been successfully adapted to flow chemistry systems. uc.ptmdpi.com Future research could focus on developing a continuous flow process for the synthesis of this compound or, more significantly, using it as a building block in multi-step flow sequences to generate complex derivatives without isolating intermediates. acs.org This approach could streamline the production of libraries of new compounds for screening purposes.

| Advanced Technology | Application for this compound | Key Advantage |

| Multi-Component Reactions | As a key building block for complex heterocycles | Rapid generation of molecular diversity bohrium.com |

| Flow Chemistry | Continuous synthesis of the compound and its derivatives | Improved safety, scalability, and automation vcu.edu |

Expanding Applications in Interdisciplinary Research Fields

The unique electronic and structural properties of this compound open doors to applications beyond its traditional role as a synthetic intermediate in medicinal chemistry.

Materials Science: Pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The sulfur atom and the polar pyridine ring could allow derivatives of this compound to act as ligands for metal complexes with interesting photophysical properties or as monomers for novel conductive polymers.

Agrochemicals: The pyridine scaffold is present in many commercial pesticides and herbicides. nih.gov The exploration of derivatives of this compound in this area could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles. Research has already been conducted on other substituted methylthio-pyridine carbonitriles for their insecticidal activity. researchgate.net

Chemical Biology: Functionalized pyridines can be used as chemical probes to study biological processes. Derivatives of this compound could be designed as specific enzyme inhibitors or fluorescent labels for imaging applications, helping to elucidate complex biological pathways.

As research progresses, the versatility of this compound will undoubtedly lead to its application in an expanding array of scientific and technological fields, solidifying its importance as a valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2-(methylthio)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of 2-(methylthio)pyridine derivatives. For example, bromination of 2-amino-3-methylpyridine with bromine in acidic media yields brominated intermediates, which can be further functionalized (e.g., thioether formation via nucleophilic substitution) . Optimization requires controlling stoichiometry (e.g., 1:1 molar ratio of substrate to bromine) and reaction temperature (0–5°C to minimize side reactions). Catalytic systems, such as nickel complexes, may enhance selectivity in cross-coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : NMR typically shows a singlet for the methylthio group (~δ 2.5 ppm) and distinct aromatic protons (δ 7.0–8.5 ppm). NMR confirms the methylthio carbon at ~δ 15–20 ppm and aromatic carbons at ~δ 120–150 ppm .

- Mass Spectrometry : ESI-MS or EI-MS will display the molecular ion peak at m/z 204 (M) for CHBrNS, with fragmentation patterns indicating Br loss (m/z 125) .

- IR : Stretching vibrations for C-Br (~550 cm) and C-S (~700 cm) are diagnostic .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Storage recommendations include airtight containers at ambient temperatures, away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed using directing groups or catalytic systems?